molecular formula C9H13NO2 B13928820 2-Amino-5-methoxybenzeneethanol CAS No. 124043-85-2

2-Amino-5-methoxybenzeneethanol

Cat. No.: B13928820
CAS No.: 124043-85-2
M. Wt: 167.20 g/mol
InChI Key: OCRZWHWVTPLTRF-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of benzene, featuring an amino group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxybenzeneethanol can be achieved through several methods. One common approach involves the nitration of 5-methoxybenzeneethanol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxybenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: 2-Nitro-5-methoxybenzeneethanol

    Reduction: this compound

    Substitution: Various substituted benzeneethanol derivatives

Scientific Research Applications

2-Amino-5-methoxybenzeneethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxybenzeneethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological targets, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzenethiol
  • 2-Amino-5-methoxybenzamide
  • 2-Amino-5-methoxybenzoic acid

Uniqueness

2-Amino-5-methoxybenzeneethanol is unique due to the presence of both an amino group and an ethanol group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

Properties

CAS No.

124043-85-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(2-amino-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H13NO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

OCRZWHWVTPLTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)CCO

Origin of Product

United States

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